molecular formula C10H24N8O10P2 B237524 Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate CAS No. 130993-62-3

Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate

Cat. No. B237524
CAS RN: 130993-62-3
M. Wt: 360.4 g/mol
InChI Key: GYYNKXHCVKWBDR-YRZPBDNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate, also known as Methyl Triac, is a synthetic androgen receptor agonist that has been used in scientific research for its potential applications in various fields. This compound has been studied for its ability to enhance muscle growth, bone density, and cognitive function, among other effects.

Scientific Research Applications

Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its potential use as a performance-enhancing drug in sports. It has been shown to increase muscle growth and bone density in animal studies, leading to speculation about its potential use in humans.
Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac has also been studied for its potential cognitive-enhancing effects. Animal studies have shown that it can improve spatial memory and learning, making it a potential treatment for cognitive disorders such as Alzheimer's disease.

Mechanism of Action

Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac works by binding to and activating the androgen receptor, which is found in various tissues throughout the body. This activation leads to an increase in protein synthesis and cell growth, resulting in the observed effects on muscle and bone density. It also affects the central nervous system, leading to the observed cognitive-enhancing effects.
Biochemical and Physiological Effects
Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac has been shown to have various biochemical and physiological effects. Animal studies have shown that it increases muscle growth and bone density, as well as improving cognitive function. It has also been shown to increase red blood cell count, which could potentially improve endurance in athletes.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac in lab experiments is its potency and specificity. It has been shown to have a high affinity for the androgen receptor, making it a useful tool for studying the effects of androgen receptor activation. However, one limitation is its potential toxicity, which could make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac. One area of interest is its potential use as a treatment for cognitive disorders such as Alzheimer's disease. Another area of interest is its potential use as a performance-enhancing drug in sports. However, more research is needed to fully understand the effects and potential risks of using Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac in these contexts. Additionally, further research is needed to explore the potential therapeutic applications of Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac in other areas, such as bone and muscle disorders.

Synthesis Methods

Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac can be synthesized through a multistep process starting with the synthesis of the intermediate compound 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oic acid. This intermediate is then reacted with methyl iodide to produce Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac. The purity and yield of the final product can be improved through various purification techniques such as recrystallization and chromatography.

properties

CAS RN

130993-62-3

Product Name

Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate

Molecular Formula

C10H24N8O10P2

Molecular Weight

360.4 g/mol

IUPAC Name

methyl (5S,10R,13R,14S)-14-hydroxy-13-methyl-1,7,17-trioxo-3,4,5,6,11,12,15,16-octahydro-2H-cyclopenta[a]phenanthrene-10-carboxylate

InChI

InChI=1S/C20H24O6/c1-18-8-6-12-16(19(18,25)9-7-14(18)22)13(21)10-11-4-3-5-15(23)20(11,12)17(24)26-2/h11,25H,3-10H2,1-2H3/t11-,18-,19+,20+/m0/s1

InChI Key

GYYNKXHCVKWBDR-YRZPBDNOSA-N

Isomeric SMILES

C[C@@]12CCC3=C([C@@]1(CCC2=O)O)C(=O)C[C@H]4[C@@]3(C(=O)CCC4)C(=O)OC

SMILES

CC12CCC3=C(C1(CCC2=O)O)C(=O)CC4C3(C(=O)CCC4)C(=O)OC

Canonical SMILES

CC12CCC3=C(C1(CCC2=O)O)C(=O)CC4C3(C(=O)CCC4)C(=O)OC

synonyms

methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate
methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate, (13beta,14beta)-isomer
MHTAEO

Origin of Product

United States

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